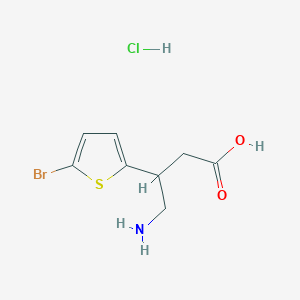
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride” is a chemical compound with the molecular formula C8H11BrClNO2S and a molecular weight of 300.6. It is related to 4-(5-bromothiophen-2-yl)butanoic acid, which has a molecular weight of 249.13 .
Molecular Structure Analysis
The InChI code for “4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride” is 1S/C8H10BrNO2S.ClH/c9-7-2-1-6 (13-7)5 (4-10)3-8 (11)12;/h1-2,5H,3-4,10H2, (H,11,12);1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
“4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride” is a solid at room temperature . The melting point of the related compound 4-(5-bromothiophen-2-yl)butanoic acid is 58-59 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmacological Research Applications
Compounds with complex structures, such as "4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride," could be explored for their potential pharmacological effects. For instance, research on chlorogenic acid, a phenolic compound, demonstrates diverse biological and pharmacological effects, including antioxidant, antibacterial, cardioprotective, and anti-inflammatory activities (Naveed et al., 2018). Similar research methodologies could be applied to study the subject compound for potential therapeutic benefits.
Environmental Impact and Biodegradation
Studies on the environmental impact and biodegradation of related compounds, like herbicides based on 2,4-dichlorophenoxyacetic acid (2,4-D), indicate that microbial degradation is a significant process for removing contaminants from the environment (Magnoli et al., 2020). This suggests that research into the environmental behavior of "4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride" could uncover important insights into its stability, toxicity, and pathways for biodegradation.
Chemical Synthesis and Material Science
The chemical complexity of "4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride" suggests potential applications in material science, especially in the development of novel compounds with unique physical or chemical properties. For example, research into phosphonic acids highlights their bioactive properties and applications in designing materials and functionalizing surfaces (Sevrain et al., 2017). Similar strategies could be pursued with the subject compound, exploring its utility in novel materials or as a precursor for synthesizing new chemicals.
Safety And Hazards
The safety information for “4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315, H319, and H335, which refer to causing skin irritation, serious eye irritation, and respiratory irritation respectively .
Eigenschaften
IUPAC Name |
4-amino-3-(5-bromothiophen-2-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c9-7-2-1-6(13-7)5(4-10)3-8(11)12;/h1-2,5H,3-4,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJFCGWSPWAFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CC(=O)O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-methyl-2-(4-methylphenyl)-N-[[2-(trifluoromethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2774740.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2774743.png)
![4-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2774747.png)


![7-[chloro(difluoro)methyl]-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2774751.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-[[1-(hydroxymethyl)cyclopentyl]-phenylmethyl]urea](/img/structure/B2774752.png)

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![1-Fluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B2774759.png)

